molecular formula C12H17N3O3 B15055219 2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid

2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B15055219
M. Wt: 251.28 g/mol
InChI Key: SZZDWLGQKBRLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a synthetic chemical compound featuring a hybrid piperidine-pyrazole scaffold. This structure is of significant interest in medicinal chemistry, particularly in the development of inhibitors for metalloproteinases, a class of enzymes involved in numerous disease pathways . The core structure combines a 6-oxopiperidine-3-carboxylic acid moiety, which can serve as a potential zinc-binding group, with a 1-ethyl-1H-pyrazol-4-yl substituent. This pyrazole heterocycle is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties and target binding affinity through hydrogen bonding and hydrophobic interactions . Compounds with this general scaffold are being investigated as chemical probes to elucidate the pathophysiological roles of astacin metalloproteinases, such as meprin α and meprin β . Meprin α has been linked to cancer cell migration and fibrosis, while meprin β is involved as an alternative beta-secretase in Alzheimer's disease progression and also plays a role in collagen assembly . Researchers can utilize this molecule as a key building block for the synthesis of more complex molecules or as a core structure for SAR (Structure-Activity Relationship) studies aimed at optimizing potency and selectivity for specific metalloproteinase targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-3-15-7-8(6-13-15)11-9(12(17)18)4-5-10(16)14(11)2/h6-7,9,11H,3-5H2,1-2H3,(H,17,18)

InChI Key

SZZDWLGQKBRLOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine The piperidine ring can be introduced through subsequent cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring can enhance the compound’s binding affinity and specificity for these targets. Molecular docking studies have shown that the compound can fit into the active sites of enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The European Patent Application (Bulletin 2022/06) lists three structurally related carbamic acid esters (see ). While these compounds differ in core structure, their heterocyclic components and substituents provide a basis for comparative analysis.

Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications
2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid Piperidine Pyrazole, carboxylic acid, ketone Enzyme inhibition, CNS modulation (inferred)
Pyridin-2/3/4-ylmethyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazin-1-yl)-cyclopentyl ester (TFA) Cyclopentyl-pyrrolo-triazolo-pyrazine Carbamic acid ester, pyridine, TFA salt Kinase inhibition (patent context)

Key Observations

Core Heterocycles :

  • The target compound’s piperidine ring contrasts with the cyclopentyl-pyrrolo-triazolo-pyrazine core in the patent compounds. Piperidines are often associated with CNS activity, while fused polyheterocycles (e.g., pyrrolo-triazolo-pyrazine) are common in kinase inhibitors .

Functional Groups :

  • The carboxylic acid in the target compound may enhance solubility compared to the carbamic acid esters in the patent compounds. However, esters (as in the patent examples) often improve bioavailability by resisting premature metabolism.

Substituent Effects :

  • The ethylpyrazole group in the target compound could engage in π-π stacking or hydrophobic interactions, similar to the pyridine moieties in the patent compounds. However, pyridine’s basicity might confer distinct binding properties.

Salt Forms :

  • The patent compounds are trifluoroacetic acid (TFA) salts, which could enhance crystallinity or stability during formulation—a feature absent in the target compound.

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific methods may vary, but the general approach includes the use of pyrazole derivatives as starting materials, followed by carboxylation to introduce the carboxylic acid functionality.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrazole ring is associated with the ability to scavenge free radicals and reduce oxidative stress in cells.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on xanthine oxidoreductase (XOR), a key enzyme in purine metabolism linked to conditions such as gout.

The proposed mechanism of action involves the binding of the compound to the active site of target enzymes, leading to inhibition of their activity. This interaction may be facilitated by hydrogen bonding and hydrophobic interactions due to the unique structure of the compound.

Case Studies

Several studies have investigated the biological effects of related pyrazole compounds, providing insights into their therapeutic potential:

  • Xanthine Oxidoreductase Inhibition : A study demonstrated that similar pyrazole derivatives exhibited IC50 values in the nanomolar range against XOR, indicating strong inhibitory activity. The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing potency .
  • Antioxidant Properties : Research on related compounds showed that they effectively reduced oxidative stress markers in vitro, suggesting potential applications in treating oxidative stress-related diseases.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other pyrazole derivatives:

Compound NameBiological ActivityIC50 (nM)Mechanism
This compoundEnzyme inhibitionTBDCompetitive inhibition
1-MethylpyrazoleAntioxidant250Free radical scavenging
4-PyridylpyrazoleXanthine oxidoreductase inhibitor5.7Mixed-type inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.